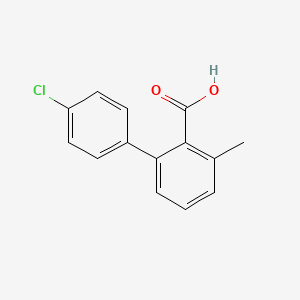

2-(4-Chlorophenyl)-6-methylbenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-3-2-4-12(13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKGRVRUDSVUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689568 | |

| Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262005-97-9 | |

| Record name | 4′-Chloro-3-methyl[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262005-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Intermediate in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-(4-Chlorophenyl)-6-methylbenzoic acid (CAS 1262005-97-9)

2-(4-Chlorophenyl)-6-methylbenzoic acid is a biaryl carboxylic acid that has emerged as a significant building block in the fields of organic synthesis and medicinal chemistry. Its sterically hindered structure, featuring ortho-substitution on both phenyl rings, makes it a challenging yet valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, with a focus on the underlying scientific principles that guide its use in a research setting.

The primary value of this compound lies in its utility as a synthetic intermediate.[1] Specifically, it serves as a key precursor for creating complex heterocyclic systems, such as tetrahydroisoquinolonic acids (THIQs), which are recognized as "privileged scaffolds" in drug discovery due to their frequent appearance in biologically active compounds.[1] The strategic placement of the chloro, methyl, and carboxylic acid groups provides multiple points for further chemical modification, enabling the construction of diverse compound libraries for screening against various biological targets.[1]

Physicochemical Properties

A summary of the core physicochemical properties of 2-(4-Chlorophenyl)-6-methylbenzoic acid is presented below. These data are essential for planning reactions, purification, and analytical procedures.

| Property | Value | Reference(s) |

| CAS Number | 1262005-97-9 | [2][3][4][5] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [2][3][4] |

| Molecular Weight | 246.69 g/mol | [2][3][4] |

| IUPAC Name | 2-(4-chlorophenyl)-6-methylbenzoic acid | [1] |

| SMILES | Cc1cccc(c1C(=O)O)c2ccc(Cl)cc2 | [2] |

| MDL Number | MFCD18319920 | [2][3] |

Synthesis Strategy: Overcoming Steric Hindrance with Suzuki-Miyaura Coupling

The creation of the biaryl bond in 2-(4-Chlorophenyl)-6-methylbenzoic acid is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][6] This approach is favored for its functional group tolerance and reliability. However, the ortho-substituents on both coupling partners introduce significant steric hindrance, which can impede the catalytic cycle and lead to low yields.[7] Understanding and mitigating this challenge is the key to a successful synthesis.

Mechanistic Considerations and Rationale

The Suzuki coupling mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8] The steric bulk at the ortho position of the benzoic acid derivative hinders both the initial oxidative addition of the palladium catalyst to the aryl halide and the final reductive elimination step that forms the C-C bond and regenerates the catalyst.[7]

To overcome this, a catalyst system employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often required. These ligands promote the crucial, sterically demanding steps of the reaction.[6] Furthermore, the choice of base is critical; at least two equivalents are necessary. One equivalent is consumed by the acidic proton of the carboxylic acid (or its ester precursor), and a second equivalent is required to form the active boronate species needed for the transmetalation step.[7] Insufficient base is a common cause of reaction failure.[7]

Synthetic Workflow Diagram

The logical flow for the synthesis is a modular, multi-step approach that allows for flexibility and control.[1]

Caption: Modular workflow for the synthesis of the title compound via Suzuki-Miyaura coupling.[1]

Detailed Synthesis Protocol

This protocol is an illustrative, multi-step procedure based on established Suzuki-Miyaura coupling strategies for hindered biaryls.[1][9]

A. Materials and Reagents:

-

Methyl 2-bromo-6-methylbenzoate

-

(4-chlorophenyl)boronic acid

-

Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Hydrochloric Acid (HCl), 3M

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

B. Step 1: Suzuki-Miyaura Coupling

-

To a 250 mL three-necked flask equipped with a reflux condenser and nitrogen inlet, add methyl 2-bromo-6-methylbenzoate (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Purge the flask with nitrogen for 15 minutes.

-

Add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

-

Heat the reaction mixture to 85-90 °C and stir vigorously under a nitrogen atmosphere for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate, methyl 2-(4-chlorophenyl)-6-methylbenzoate.

C. Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from the previous step in a mixture of methanol and water (3:1).

-

Add sodium hydroxide (3.0 eq) and heat the mixture to reflux (approx. 70 °C) for 4-6 hours.

-

Cool the reaction mixture in an ice bath and slowly acidify with 3M HCl until the pH is ~2, at which point the product will precipitate.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 2-(4-Chlorophenyl)-6-methylbenzoic acid.

Purification and Analytical Characterization

Ensuring the purity and confirming the identity of the final compound are critical. A combination of purification and analytical techniques is required.

Purification

The crude product obtained from synthesis can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to remove unreacted starting materials and byproducts. For higher purity, column chromatography on silica gel may be employed.

Analytical Workflow

A standard workflow for characterization involves a suite of spectroscopic and chromatographic methods to confirm the structure and assess purity.

Caption: A standard analytical workflow for structural elucidation and purity confirmation.

Protocol: Purity Analysis by RP-HPLC

This protocol is adapted from validated methods for similar aromatic carboxylic acids and serves as a robust starting point for quality control.[10][11]

A. Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A).

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV/VIS detector at 225 nm.[10]

-

Column Temperature: 30 °C.[10]

-

Injection Volume: 10 µL.

B. Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions.

-

Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method).

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 2-(4-Chlorophenyl)-6-methylbenzoic acid itself are not widely reported, its significance comes from its role as a versatile scaffold. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14]

The primary documented application is as a precursor for more complex, biologically active molecules.[1]

Caption: Role as a precursor in the synthesis of privileged drug discovery scaffolds.[1]

By utilizing this compound in reactions like the Castagnoli-Cushman reaction, researchers can generate novel THIQ derivatives. These derivatives, featuring an all-carbon quaternary stereocenter, are of high interest for building compound libraries to probe new biological targets and develop new pharmacologically relevant agents.[1]

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. Therefore, it must be handled with the standard precautions for a novel research chemical of unknown toxicity.

-

Engineering Controls: Handle only in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust, and prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

Appchem. 2-(4-Chlorophenyl)-6-methylbenzoic acid | 1262005-97-9. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]

-

PubChem. 2-((4-Chlorophenyl)acetyl)benzoic acid | C15H11ClO3 | CID 104451. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

-

ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

- Google Patents.

-

The Good Scents Company. ethyl acetoacetate, 141-97-9. [Link]

-

CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

HSE Consultations Hub. July 2022 Initial DAR. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Carl ROTH. Safety Data Sheet: Acetoacetic acid ethyl ester. [Link]

-

CAS Common Chemistry. 2-[(4-Chlorophenyl)methyl]benzoic acid. [Link]

-

ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

-

GlobalResearchOnline. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

-

Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]

-

NIH. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

- Google Patents.

-

Organic Syntheses. m-CHLOROPERBENZOIC ACID. [Link]

-

NIH. Antimutagenic and antioxidant activity of novel 4-substituted phenyl-2,2′-bichalcophenes and aza-analogs. [Link]

-

MDPI. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. [Link]

-

PubMed Central (NIH). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. [Link]

-

PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

-

MDPI. Recent Advances in Pharmaceutical and Medical Applications in the Area of Selected Porphyrinoids Connected with PLGA or PLGA-Based Modalities. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. a2bchem.com [a2bchem.com]

- 3. appchemical.com [appchemical.com]

- 4. 1262005-97-9 CAS Manufactory [chemicalbook.com]

- 5. 1262005-97-9|2-(4-Chlorophenyl)-6-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cipac.org [cipac.org]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 2-(4-Chlorophenyl)-6-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(4-chlorophenyl)-6-methylbenzoic acid (CAS No. 1262005-97-9), a valuable synthetic intermediate in medicinal chemistry. The document elucidates its physicochemical properties, outlines a detailed protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, and offers an in-depth characterization of its molecular architecture through spectroscopic and crystallographic analysis. This guide is intended to serve as a critical resource for researchers engaged in the synthesis of complex molecules and the discovery of novel therapeutic agents.

Introduction

2-(4-Chlorophenyl)-6-methylbenzoic acid is a bi-aryl carboxylic acid derivative that has emerged as a significant building block in organic and medicinal chemistry. Its structural arrangement, featuring a substituted biphenyl scaffold, makes it a key precursor for the synthesis of complex heterocyclic systems. Notably, it is utilized in the Castagnoli-Cushman reaction for the diastereoselective synthesis of tetrahydroisoquinolonic acids (THIQs).[1] These THIQ frameworks are considered "privileged scaffolds" in drug discovery due to their prevalence in a wide array of biologically active compounds. The strategic placement of the chloro and methyl substituents on the biphenyl core of 2-(4-chlorophenyl)-6-methylbenzoic acid provides a nuanced platform for molecular design, influencing both the steric and electronic properties of the resulting therapeutic candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-chlorophenyl)-6-methylbenzoic acid is essential for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1262005-97-9 | [2] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [2] |

| Molecular Weight | 246.69 g/mol | [2] |

| IUPAC Name | 2-(4-chlorophenyl)-6-methylbenzoic acid | [1] |

| SMILES | Cc1cccc(c1C(=O)O)c2ccc(Cl)cc2 | [2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane (predicted). Poorly soluble in water. | |

| Melting Point | Not available. | |

| Boiling Point | Not available. |

Synthesis and Purification

The synthesis of 2-(4-chlorophenyl)-6-methylbenzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[3]

Synthetic Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2-Bromo-6-methylbenzoic acid (1.0 equiv)

-

4-Chlorophenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Ethanol

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylbenzoic acid (1.0 equiv) and 4-chlorophenylboronic acid (1.2 equiv).

-

Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and potassium carbonate (2.0 equiv).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to create an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the organic solvents under reduced pressure.

-

Acidification and Extraction: To the residue, add water and acidify to pH 2-3 with 2M HCl. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 2-(4-chlorophenyl)-6-methylbenzoic acid.

Spectroscopic and Crystallographic Analysis

Disclaimer: As of the time of this writing, publicly available experimental spectroscopic and crystallographic data for 2-(4-chlorophenyl)-6-methylbenzoic acid is limited. The following analyses are based on predicted data and comparison with closely related structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted):

-

Aromatic Protons (7.0-8.0 ppm): A series of multiplets corresponding to the seven protons on the two aromatic rings are expected. The protons on the 6-methylbenzoic acid ring will likely appear as a multiplet, while the protons on the 4-chlorophenyl ring will exhibit a characteristic AA'BB' splitting pattern (two doublets).

-

Carboxylic Acid Proton (10.0-13.0 ppm): A broad singlet, characteristic of a carboxylic acid proton, is expected to appear downfield.

-

Methyl Protons (2.0-2.5 ppm): A singlet corresponding to the three protons of the methyl group is anticipated.

¹³C NMR (Predicted):

-

Carboxylic Carbonyl (165-175 ppm): The carbon of the carboxylic acid group is expected to be the most downfield signal.

-

Aromatic Carbons (120-145 ppm): A number of signals corresponding to the twelve aromatic carbons will be present. The carbons attached to the chlorine and the other aromatic ring (ipso-carbons) will have distinct chemical shifts.

-

Methyl Carbon (15-25 ppm): The carbon of the methyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4]

-

C-H Stretch (Aromatic and Alkyl): Sharp peaks around 3000-3100 cm⁻¹ for the aromatic C-H stretches and just below 3000 cm⁻¹ for the methyl C-H stretches are expected.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl stretch of the carboxylic acid, which is conjugated with the aromatic ring.[4]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic rings.

-

C-O Stretch (Carboxylic Acid): A strong band in the 1210-1320 cm⁻¹ region corresponds to the C-O stretching vibration.[4]

-

C-Cl Stretch: A medium to strong absorption in the 1000-1100 cm⁻¹ region is expected for the C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 246, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

-

Major Fragment Ions:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 201.

-

Loss of a chlorine atom (-Cl, 35/37 Da) from the molecular ion.

-

Further fragmentation of the biphenyl core.

-

Crystallographic Analysis

While no experimental crystal structure is currently available, computational modeling can provide insights into the three-dimensional conformation of the molecule. The dihedral angle between the two aromatic rings is a key structural feature, which will be influenced by the steric hindrance of the ortho-methyl group. This steric clash will likely force the rings to adopt a non-planar conformation. In the solid state, it is expected that the molecules will form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups, a common packing motif for carboxylic acids.

Caption: Key structural features and interactions of the molecule.

Safety and Handling

As a laboratory chemical, 2-(4-chlorophenyl)-6-methylbenzoic acid should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds such as 2-chloro-6-methylbenzoic acid suggests the following:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

Conclusion

2-(4-Chlorophenyl)-6-methylbenzoic acid is a synthetically valuable compound with significant potential in drug discovery. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, a robust synthetic protocol, and a comprehensive analysis of its expected spectroscopic and crystallographic features. The information presented herein is intended to empower researchers to effectively synthesize, characterize, and utilize this important chemical intermediate in their scientific endeavors.

References

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

2-((4-Chlorophenyl)acetyl)benzoic acid | C15H11ClO3 | CID 104451 - PubChem. Available at: [Link]

-

(PDF) Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine - ResearchGate. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing). Available at: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. Available at: [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1262005-97-9|2-(4-Chlorophenyl)-6-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-6-methylbenzoic Acid: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-(4-Chlorophenyl)-6-methylbenzoic acid, a specialized benzoic acid derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to explore the structural nuances, chemical reactivity, and strategic applications of this compound, particularly its role as a sophisticated building block in modern organic synthesis.

Core Identity and Structural Framework

2-(4-Chlorophenyl)-6-methylbenzoic acid is a bi-aryl carboxylic acid characterized by steric hindrance around the carboxyl group, a feature that profoundly influences its reactivity and physical properties. The ortho-methyl and ortho-chlorophenyl substituents lock the molecule into a specific conformation, making it a valuable precursor for creating complex molecular architectures with defined stereochemistry.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-chlorophenyl)-6-methylbenzoic acid | [1] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |

| Molecular Weight | 246.69 g/mol | [2] |

| InChI | InChI=1S/C14H11ClO2/c1-9-3-2-4-12(13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17) | [1] |

| Canonical SMILES | CC1=CC=CC(=C1C2=CC=C(C=C2)Cl)C(=O)O | [2] |

Physicochemical Properties: A Quantitative Summary

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds. These properties are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and for developing purification protocols.

| Property | Predicted/Calculated Value | Significance in Research & Development |

| XLogP3 | 2.9 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability.[2] |

| Hydrogen Bond Donor Count | 1 | The single carboxylic proton allows it to act as a hydrogen bond donor, influencing solubility and crystal packing.[2] |

| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms of the carboxyl group can accept hydrogen bonds, contributing to interactions with protic solvents.[2] |

| Polar Surface Area | 37.3 Ų | Suggests good potential for oral bioavailability in drug candidates derived from this scaffold.[2] |

| pKa (Predicted) | ~3.5 - 4.5 | The electron-withdrawing nature of the chlorophenyl group is balanced by the electron-donating methyl group and steric effects. The acidity is crucial for salt formation and purification. |

| Melting Point | Not available | Expected to be a crystalline solid with a relatively high melting point due to its rigid structure and potential for hydrogen bonding. |

| Solubility | Poorly soluble in water; soluble in methanol, ethanol, DMSO, and chlorinated solvents. | Knowledge of solubility is essential for selecting appropriate reaction and purification solvents. |

Spectroscopic Signature for Structural Verification

Precise identification of 2-(4-Chlorophenyl)-6-methylbenzoic acid relies on a combination of spectroscopic techniques. Below are the predicted spectral characteristics that serve as a fingerprint for this molecule.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ 10.0-12.0 ppm (s, 1H): A broad singlet corresponding to the acidic carboxylic proton. Its chemical shift can be highly dependent on concentration and solvent.

-

δ 7.2-7.6 ppm (m, 7H): A complex multiplet region containing the signals for the seven aromatic protons from both phenyl rings. The protons on the methyl-substituted ring and the chloro-substituted ring will have distinct patterns.

-

δ 2.1-2.3 ppm (s, 3H): A sharp singlet for the three protons of the ortho-methyl group.

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

δ 170-175 ppm: Quaternary carbon of the carboxylic acid group (C=O).

-

δ 125-145 ppm: A series of signals corresponding to the 12 aromatic carbons. Signals for carbons bearing substituents (Cl, C-C, C-COOH, C-CH₃) will typically be of lower intensity.

-

δ ~20 ppm: The carbon of the methyl group.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~2500-3300 cm⁻¹ (broad): Characteristic broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

-

~1700 cm⁻¹ (strong): Sharp, strong C=O stretching vibration of the carboxylic acid.

-

~1600, ~1475 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1100 cm⁻¹: C-Cl stretching vibration.

-

-

Mass Spectrometry (EI):

-

m/z 246/248: Molecular ion peak (M⁺) showing a characteristic ~3:1 intensity ratio, which is the isotopic signature of a molecule containing one chlorine atom.

-

m/z 228/230: Fragment corresponding to the loss of water (H₂O).

-

m/z 201/203: Fragment corresponding to the loss of the carboxyl group (COOH).

-

Chemical Reactivity and Synthetic Potential

The true value of 2-(4-Chlorophenyl)-6-methylbenzoic acid lies in its application as a specialized synthetic intermediate.[1] Its sterically hindered nature makes it a unique substrate for specific transformations where facial selectivity is paramount.

Key Application: Synthesis of Tetrahydroisoquinolonic Acids (THIQs)

This compound is a key precursor for the diastereoselective synthesis of THIQs, which are highly valued scaffolds in drug discovery due to their diverse biological activities.[1] The primary transformation is the Castagnoli-Cushman Reaction (CCR) , where the benzoic acid derivative reacts with an imine (or its precursors, an aldehyde and an amine) to form a lactam. The steric bulk of the ortho-substituents directs the approach of the reactants, leading to the formation of an all-carbon quaternary stereocenter with high diastereoselectivity.[1]

Caption: Workflow of the Castagnoli-Cushman Reaction.

Standard Carboxylic Acid Reactivity

-

Acidity: As a carboxylic acid, it readily reacts with bases (e.g., NaOH, NaHCO₃) to form water-soluble carboxylate salts. This is a fundamental property used for extraction and purification.

-

Esterification: It can be converted to its corresponding ester through Fischer esterification (reaction with an alcohol under acidic catalysis) or by first converting it to an acyl chloride followed by reaction with an alcohol.

Experimental Protocols for Characterization

To ensure scientific integrity, the properties of this compound must be determined using validated methods. The following protocols describe standard procedures for characterizing key physicochemical attributes.

Protocol 1: Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

This method provides an accurate measure of the compound's acidity, a critical parameter for understanding its physiological behavior and for designing salt formation strategies.

-

Preparation: Accurately weigh ~50 mg of 2-(4-Chlorophenyl)-6-methylbenzoic acid and dissolve it in a suitable solvent mixture (e.g., 50 mL of 1:1 ethanol:water).

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert a calibrated pH electrode and a magnetic stir bar.

-

Titration: Add a standardized solution of 0.1 M NaOH in 0.1 mL increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Calculation: The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the compound. The equivalence point can be determined from the inflection point of the curve or by using the first derivative plot (d(pH)/dV vs. V).

Sources

An In-depth Technical Guide to the Safety and Handling of 2-(4-Chlorophenyl)-6-methylbenzoic Acid

Abstract: This guide provides a comprehensive overview of the safety and handling protocols for 2-(4-Chlorophenyl)-6-methylbenzoic acid (CAS No. 1262005-97-9). As a specialized chemical intermediate in pharmaceutical and agrochemical research, understanding its potential hazards is paramount for ensuring laboratory safety.[1] Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally analogous compounds, including chlorinated benzoic acids and methylbenzoic acids, to provide a robust framework for safe handling, storage, and emergency procedures. This approach is grounded in the principles of chemical hazard assessment for novel or under-documented substances.

Introduction and Scientific Context

2-(4-Chlorophenyl)-6-methylbenzoic acid is a biphenyl carboxylic acid derivative. Its structural motifs, a chlorinated phenyl ring and a methyl-substituted benzoic acid, suggest its utility as a building block in organic synthesis.[1] Such compounds are often precursors to complex molecules with potential biological activity, making them valuable in drug discovery and materials science.[2] The presence of a chlorinated aromatic ring and a carboxylic acid functional group dictates its likely chemical reactivity and potential toxicological profile.

Hazard Identification and Risk Assessment

Based on an analysis of analogous compounds, 2-(4-Chlorophenyl)-6-methylbenzoic acid should be presumed to possess the following hazards until specific data becomes available.

2.1. Anticipated Health Effects:

-

Skin Irritation: Substituted benzoic acids are frequently categorized as skin irritants.[3][4][5] Prolonged contact may cause redness, itching, and inflammation.

-

Serious Eye Irritation: Like many acidic organic solids, this compound is expected to be a serious eye irritant.[3][4][5] Direct contact can cause significant pain, redness, and potential damage to the cornea.

-

Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system, leading to coughing and shortness of breath.[3][4][5]

-

Harmful if Swallowed: Oral ingestion may lead to gastrointestinal irritation.[5][6] The acute oral toxicity of related compounds like 4-chlorobenzoic acid in rats is noted as an LD50 of 1170 mg/kg, indicating moderate toxicity.[6]

2.2. Potential Environmental Hazards:

-

Chlorinated aromatic compounds can be persistent in the environment and may be harmful to aquatic life. Therefore, release into drains or the environment must be strictly avoided.[7]

2.3. Physicochemical Hazards:

-

Dust Explosion: As with many fine organic powders, dust clouds of this compound in the air could form an explosive mixture upon ignition.[8]

-

Hazardous Decomposition: Upon combustion, this compound may release toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][6]

Table 1: Summary of Anticipated Hazards and GHS Classifications (Based on Analogue Data)

| Hazard Class | GHS Category (Anticipated) | Basis for Classification (Analogue Compounds) |

| Acute Toxicity, Oral | Category 4 | 4-Chlorobenzoic acid[6], 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic Acid[4] |

| Skin Corrosion/Irritation | Category 2 | o-Toluic acid[3], 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic Acid[4] |

| Serious Eye Damage/Irritation | Category 2A | o-Toluic acid[3], 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic Acid[4] |

| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | o-Toluic acid[3], 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic Acid[4] |

| Hazardous to the Aquatic Environment | Acute, Category 3 (Anticipated) | p-Toluic acid |

Safe Handling and Personal Protective Equipment (PPE)

A risk-based approach is essential when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.

3.1. Engineering Controls:

-

All handling of the solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust.[9]

-

Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6]

3.2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[6][7]

-

Hand Protection: Nitrile or neoprene gloves should be worn. Gloves must be inspected before use and disposed of after handling the material.[7] Proper glove removal technique is essential to avoid skin contact.

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.

-

Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator for organic dusts should be used.[3]

Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines the standard procedure for safely handling the solid compound to prepare a stock solution.

-

Preparation:

-

Don all required PPE (safety goggles, lab coat, gloves).

-

Ensure the chemical fume hood is operational.

-

Decontaminate the work surface within the fume hood.

-

Assemble all necessary equipment (spatula, weigh boat, analytical balance, volumetric flask, solvent, etc.) inside the fume hood.

-

-

Weighing:

-

Carefully open the container of 2-(4-Chlorophenyl)-6-methylbenzoic acid inside the fume hood.

-

Using a clean spatula, transfer the desired amount of solid to a weigh boat on the analytical balance.

-

Avoid generating dust. If any dust is created, allow it to settle within the fume hood before proceeding.

-

Securely close the primary container.

-

-

Dissolution:

-

Transfer the weighed solid into the volumetric flask.

-

Add a small amount of the desired solvent and gently swirl to dissolve the solid.

-

Once dissolved, dilute to the final volume with the solvent.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

-

Cleanup:

-

Dispose of the weigh boat and any contaminated wipes in a designated solid waste container.

-

Clean the spatula with an appropriate solvent, collecting the rinsate in a designated liquid waste container.

-

Wipe down the work surface in the fume hood.

-

Remove PPE in the correct order and wash hands thoroughly.

-

Diagram 1: General Workflow for Handling Potentially Hazardous Solids

Caption: Workflow for handling chemical solids of unknown toxicity.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3][6]

-

Chemical Stability: The compound is expected to be stable under normal storage conditions.[6][8] Avoid exposure to excessive heat or ignition sources.[8]

Emergency Procedures

5.1. First Aid Measures:

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

-

In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[4][5]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

5.2. Accidental Release Measures:

-

Minor Spill:

-

Major Spill:

-

Evacuate the area immediately.

-

Alert others and contact the appropriate emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Diagram 2: Emergency Response for a Solid Chemical Spill

Caption: Decision workflow for responding to a chemical spill.

Disposal Considerations

All waste generated from handling 2-(4-Chlorophenyl)-6-methylbenzoic acid must be treated as hazardous waste.

-

Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not mix with other waste streams.[4]

-

Container Disposal: Empty containers should be handled as hazardous waste, as they may retain product residue.

Conclusion

While 2-(4-Chlorophenyl)-6-methylbenzoic acid is a valuable compound for research and development, the lack of specific safety data necessitates a cautious and well-informed approach to its handling. By adhering to the principles outlined in this guide, which are derived from the known hazards of structurally similar chemicals, researchers can mitigate risks and maintain a safe laboratory environment. It is imperative to always treat substances with incomplete toxicological data as potentially hazardous and to employ robust safety protocols accordingly.

References

-

National Institute of Standards and Technology. SAFETY DATA SHEET for m-Chlorobenzoic Acid (2014-02-27). (URL: [Link])

-

Thermo Fisher Scientific. SAFETY DATA SHEET for o-Toluic acid (2025-09-05). (URL: [Link])

-

Angene Chemical. Safety Data Sheet for m-Aminophenyl Tosylate (2025-02-26). (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4889-70-7 | MFCD00027404 | 2-[(4-Chlorophenyl)methyl]benzoic acid [aaronchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. aaronchem.com [aaronchem.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)-6-methylbenzoic Acid

Introduction

2-(4-Chlorophenyl)-6-methylbenzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is notable, particularly in the construction of complex heterocyclic scaffolds such as tetrahydroisoquinolones, which are recognized as privileged structures in drug discovery.[1] The strategic placement of the chloro and methyl substituents on the phenyl rings, combined with the carboxylic acid functionality, provides a versatile platform for further chemical modifications. This guide offers a comprehensive overview of a robust synthetic approach to this valuable compound, grounded in established organometallic cross-coupling methodologies. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Strategic Approach: The Suzuki-Miyaura Cross-Coupling Reaction

The construction of the C-C bond between the two aryl rings is the cornerstone of this synthesis. Among the various cross-coupling reactions available to the modern chemist, the Suzuki-Miyaura reaction stands out for its high functional group tolerance, relatively mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[2][3][4][5] This palladium-catalyzed reaction couples an organoboron species with an organohalide, making it an ideal choice for the synthesis of 2-(4-Chlorophenyl)-6-methylbenzoic acid.[5][6]

The proposed synthetic strategy involves the coupling of a readily available 2-halo-6-methylbenzoic acid derivative with 4-chlorophenylboronic acid. This approach is favored over the alternative Kumada coupling, which utilizes a more reactive Grignard reagent, due to the broader functional group compatibility of the Suzuki-Miyaura reaction.[7][8] Specifically, the presence of the acidic proton on the carboxylic acid of the starting material would be incompatible with the highly basic nature of a Grignard reagent, necessitating a protection-deprotection sequence.[8][9] The Suzuki-Miyaura coupling, however, can often be performed in the presence of the free carboxylic acid, simplifying the overall synthetic sequence.[10]

Synthetic Workflow

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic workflow for 2-(4-Chlorophenyl)-6-methylbenzoic acid via Suzuki-Miyaura coupling.

Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][11][12] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][11]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (2-bromo-6-methylbenzoic acid).[2][5][11] This step forms a Pd(II) intermediate. The reactivity of the halide follows the trend I > Br > OTf >> Cl.[4] For this synthesis, a bromide is an excellent choice, offering a good balance of reactivity and stability.

-

Transmetalation: The next step involves the transfer of the organic group from the organoboron reagent (4-chlorophenylboronic acid) to the palladium center.[2][11] This process requires the activation of the boronic acid with a base, which forms a more nucleophilic boronate species.[13] The halide on the palladium complex is replaced by the 4-chlorophenyl group.

-

Reductive Elimination: In the final step, the two organic ligands on the palladium center (the 2-methylbenzoyl and the 4-chlorophenyl groups) couple to form the desired biaryl product.[2][11] This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-(4-Chlorophenyl)-6-methylbenzoic acid via a Suzuki-Miyaura coupling.

Materials and Reagents:

-

2-Bromo-3-methylbenzoic acid

-

4-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos for challenging couplings[14]

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-methylbenzoic acid (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Catalyst Addition: Add palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-(4-Chlorophenyl)-6-methylbenzoic acid.

Quantitative Data and Considerations

The yield and purity of the final product are highly dependent on the specific reaction conditions. The choice of catalyst, ligand, base, and solvent system can significantly impact the outcome of the reaction, especially with sterically hindered substrates.[10][15]

| Parameter | Typical Range/Value | Rationale and Considerations |

| Yield | 70-95% | Highly dependent on catalyst system and purity of starting materials. |

| 2-Bromo-3-methylbenzoic acid | 1.0 equiv | Limiting reagent. |

| 4-Chlorophenylboronic acid | 1.1-1.5 equiv | A slight excess is used to drive the reaction to completion. |

| Palladium Catalyst | 1-5 mol% | Lower catalyst loadings are possible with highly active catalyst systems.[15] |

| Ligand | 2-10 mol% | The choice of ligand is crucial for catalyst stability and reactivity.[14] |

| Base | 2.0-3.0 equiv | An adequate amount of base is necessary to neutralize the carboxylic acid and activate the boronic acid.[10] |

| Temperature | 80-110 °C | Elevated temperatures are often required for sterically hindered substrates.[10] |

| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS for completion. |

Alternative Synthetic Route: The Kumada Coupling

While the Suzuki-Miyaura coupling is the recommended approach, the Kumada coupling presents a viable alternative.[7] This reaction involves the coupling of a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex.[7][8]

To synthesize 2-(4-Chlorophenyl)-6-methylbenzoic acid via a Kumada coupling, one would first need to protect the carboxylic acid of 2-bromo-6-methylbenzoic acid, for example, as a methyl ester. This protected compound could then be coupled with the Grignard reagent derived from 4-chlorobromobenzene. A final hydrolysis step would be required to deprotect the carboxylic acid. While this route is feasible, the additional protection and deprotection steps make it less atom-economical and more laborious than the direct Suzuki-Miyaura approach.

Conclusion

The synthesis of 2-(4-Chlorophenyl)-6-methylbenzoic acid is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, good functional group tolerance, and operational simplicity. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are key to a successful synthesis. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- Suzuki Coupling - Organic Chemistry Portal.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure.

- Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks - Organic Chemistry Portal.

- Merits of the Suzuki Coupling Reaction - BYJU'S.

- Suzuki Coupling: Mechanism & Examples | NROChemistry.

- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- Kumada Coupling - Organic Chemistry Portal.

- Palladium catalyzed couplings - Chemistry LibreTexts.

- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.

- Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed.

- Suzuki reaction - Wikipedia.

- Directed Ortho-Metalation of Unprotected Benzoic Acids.

- Kumada Cross-Coupling Reaction - Alfa Chemistry.

- Technical Support Center: Suzuki Coupling for 2-Arylbenzoic Acids - Benchchem.

- 2-(4-Chlorophenyl)-6-methylbenzoic Acid|RUO - Benchchem.

- Grignard Reaction.

- organic synthesis: benzoic acid via a grignard reaction.

- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Kumada Coupling [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-6-methylbenzoic Acid: A Key Intermediate in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-6-methylbenzoic acid, a valuable synthetic intermediate in organic and medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and significant applications in the construction of complex molecular scaffolds.

Introduction and Significance

2-(4-Chlorophenyl)-6-methylbenzoic acid is a substituted benzoic acid derivative with a unique structural arrangement. The presence of a chlorophenyl group and a methyl group ortho to the carboxylic acid functionality makes it a sterically hindered and electronically distinct building block. Its primary significance lies in its role as a key precursor for the synthesis of complex heterocyclic compounds, particularly in the field of drug discovery. The strategic placement of its functional groups allows for specific chemical transformations, leading to the creation of novel molecular entities with potential therapeutic applications.

One of the most notable applications of this compound is in the diastereoselective synthesis of tetrahydroisoquinolonic acids (THIQs).[1] THIQs are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The ability of 2-(4-Chlorophenyl)-6-methylbenzoic acid to participate in reactions that generate these complex structures, especially those containing an all-carbon quaternary stereogenic center, underscores its importance in the development of new pharmacologically relevant agents.[1]

Physicochemical Properties

While specific experimental data for 2-(4-Chlorophenyl)-6-methylbenzoic acid is not widely available in public databases, we can infer its general properties based on its structure and comparison with related compounds.

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₁₄H₁₁ClO₂ | |

| Molecular Weight | 246.69 g/mol | |

| Appearance | Likely a solid at room temperature | General property of benzoic acid derivatives |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water | General property of benzoic acid derivatives |

| Acidity (pKa) | Expected to be a weak acid, with the pKa influenced by the electron-withdrawing chloro group and the electron-donating methyl group | Comparison with substituted benzoic acids |

Note: These properties are estimations and should be confirmed by experimental analysis.

Synthesis Strategies

Suzuki Coupling Approach

A common and effective method for the formation of the biaryl C-C bond is the Suzuki coupling reaction.

Figure 1. Proposed Suzuki coupling route for the synthesis of 2-(4-Chlorophenyl)-6-methylbenzoic acid.

Protocol Outline:

-

Esterification: Protect the carboxylic acid of 2-bromo-6-methylbenzoic acid as a methyl or ethyl ester to prevent interference with the coupling reaction.

-

Suzuki Coupling: React the resulting ester with 4-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., toluene/water or dioxane).

-

Hydrolysis: Saponify the intermediate biaryl ester using a base like NaOH or KOH, followed by acidification to yield the final product.

Grignard Reaction Approach

An alternative approach involves the use of a Grignard reagent.

Protocol Outline:

-

Grignard Reagent Formation: Prepare a Grignard reagent from a suitable ortho-substituted bromotoluene derivative.

-

Reaction with a Phenyl Ketone: React the Grignard reagent with a 4-chlorobenzoyl derivative.

-

Oxidation: Subsequent oxidation of the resulting benzylic position would be required to form the carboxylic acid, which might be a challenging step.

Key Application: Synthesis of Tetrahydroisoquinolonic Acids (THIQs)

As highlighted, a primary application of 2-(4-Chlorophenyl)-6-methylbenzoic acid is as a precursor in the Castagnoli-Cushman reaction (CCR) to generate THIQs.[1] This reaction is a powerful tool for the diastereoselective synthesis of these important heterocyclic scaffolds.

Figure 2. Generalized workflow of the Castagnoli-Cushman reaction utilizing 2-(4-Chlorophenyl)-6-methylbenzoic acid.

The reaction typically involves the condensation of the benzoic acid derivative with an imine or an amine and an aldehyde, followed by an intramolecular cyclization to form the THIQ ring system. The stereochemical outcome of the reaction is often influenced by the steric and electronic nature of the substituents on the benzoic acid, making 2-(4-Chlorophenyl)-6-methylbenzoic acid a valuable tool for controlling diastereoselectivity.

Potential Biological Activities and Future Directions

While there is no specific data on the biological activity of 2-(4-Chlorophenyl)-6-methylbenzoic acid itself, the structural motifs present in the molecule and its derivatives suggest several areas of potential pharmacological relevance.

-

Anti-inflammatory Properties: The closely related compound, 2-[(4-chlorophenyl)methyl]benzoic acid, is utilized in the synthesis of anti-inflammatory drugs.[2] This suggests that derivatives of 2-(4-Chlorophenyl)-6-methylbenzoic acid could also be explored for similar activities.

-

Antimicrobial and Anticancer Potential: Numerous studies have reported the antimicrobial and anticancer activities of various substituted benzoic acid and chlorophenyl-containing compounds.[3][4][5][6][7] The unique substitution pattern of 2-(4-Chlorophenyl)-6-methylbenzoic acid could lead to novel derivatives with interesting biological profiles in these areas.

-

Herbicide and Insecticide Development: The use of 2-[(4-chlorophenyl)methyl]benzoic acid as an intermediate for agrochemicals suggests that the core structure could be a starting point for the development of new herbicides or insecticides.[2]

Future research should focus on the development of efficient and scalable synthetic routes to 2-(4-Chlorophenyl)-6-methylbenzoic acid. Furthermore, the synthesis and biological evaluation of a library of derivatives, particularly the THIQs that can be generated from it, could lead to the discovery of novel therapeutic agents.

Conclusion

2-(4-Chlorophenyl)-6-methylbenzoic acid is a valuable and specialized building block in synthetic and medicinal chemistry. Its utility in the diastereoselective synthesis of tetrahydroisoquinolonic acids highlights its importance in drug discovery. While direct biological and extensive physicochemical data for this specific compound are limited, its structural features and the known applications of related compounds suggest significant potential for the development of novel pharmaceuticals and agrochemicals. Further exploration of its synthesis and derivatization is warranted to fully unlock its potential.

References

-

PubChem. 2-[(4-Chlorophenyl)methyl]benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-((4-Chlorophenyl)acetyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

-

PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available from: [Link]

-

PubMed. Biotransformation of chlormezanone, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent: the effect of combination with aspirin on its metabolic fate in rats and mice. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available from: [Link]

- Google Patents. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

-

Semantic Scholar. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Available from: [Link]

- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

SciSpace. Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivat. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4889-70-7 | MFCD00027404 | 2-[(4-Chlorophenyl)methyl]benzoic acid [aaronchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scispace.com [scispace.com]

An In-Depth Technical Guide on the Discovery and History of 2-(4-Chlorophenyl)-6-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-(4-Chlorophenyl)-6-methylbenzoic acid, a key synthetic intermediate in medicinal chemistry. While not a therapeutic agent itself, its importance lies in its role as a foundational building block for more complex molecules with significant biological activity. This document traces the scientific lineage of this compound, from the development of the core chemical reactions enabling its synthesis to its application in the creation of novel heterocyclic compounds. We will delve into the primary synthetic methodologies, the rationale behind its structural design, and its pivotal role in the exploration of new therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the context and utility of this important chemical entity.

Introduction: The Unsung Role of a Synthetic Intermediate

In the landscape of drug discovery and development, the focus often gravitates towards the final active pharmaceutical ingredient (API). However, the journey to a novel therapeutic is paved with a series of crucial, yet often overlooked, chemical intermediates. 2-(4-Chlorophenyl)-6-methylbenzoic acid is a prime example of such a molecule. Its intrinsic value is not in its own biological activity, but in the versatile chemical handles it provides for the construction of more elaborate molecular architectures.

The structure of 2-(4-Chlorophenyl)-6-methylbenzoic acid, featuring a biphenyl core with targeted substitutions, is a deliberate design element in medicinal chemistry. The ortho-methyl group induces a twist in the biphenyl system, influencing the molecule's three-dimensional conformation. The carboxylic acid group serves as a key point for further chemical modification, while the 4-chlorophenyl moiety often contributes to favorable interactions with biological targets. This guide will explore the historical development of the synthetic strategies that allow for the precise assembly of this and related structures, and how its availability has spurred innovation in medicinal chemistry.

The Genesis of a Scaffold: Foundational Synthetic Methodologies

The history of 2-(4-Chlorophenyl)-6-methylbenzoic acid is intrinsically linked to the evolution of cross-coupling reactions, which are fundamental to the creation of biaryl compounds. Two cornerstone methodologies, the Ullmann condensation and the Suzuki-Miyaura coupling, represent the primary historical and contemporary approaches to synthesizing the 2-phenylbenzoic acid scaffold.

The Ullmann Condensation: A Historical Perspective

The Ullmann reaction, first reported by Fritz Ullmann in 1901, represents one of the earliest methods for forming a carbon-carbon bond between two aryl halides using copper.[1] While historically significant, the traditional Ullmann condensation required harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, which limited its applicability and functional group tolerance.[1][2]

The synthesis of a 2-phenylbenzoic acid derivative via an Ullmann-type reaction would typically involve the coupling of an ortho-halobenzoic acid with a haloarene in the presence of a copper catalyst.

Caption: Generalized Ullmann Condensation for 2-Arylbenzoic Acid Synthesis.

The Suzuki-Miyaura Coupling: A Modern Approach

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryl compounds.[3][4] This reaction offers milder conditions, greater functional group tolerance, and higher yields compared to the Ullmann condensation.

The synthesis of 2-(4-Chlorophenyl)-6-methylbenzoic acid via a Suzuki-Miyaura coupling would typically involve the reaction of a 2-bromo-6-methylbenzoic acid derivative with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura Coupling for 2-(4-Chlorophenyl)-6-methylbenzoic Acid Synthesis.

Emergence in Medicinal Chemistry: A Precursor to Bioactive Heterocycles

While the exact first synthesis of 2-(4-Chlorophenyl)-6-methylbenzoic acid is not prominently documented in a landmark publication, its utility became apparent through its application as a key intermediate in the synthesis of more complex, biologically active molecules. One of the primary areas where this and structurally related benzoic acids have found application is in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines.

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including hypnotic, anxiolytic, and antiviral effects.[5][6] The synthesis of 2-aryl-imidazo[1,2-a]pyridines often proceeds through the condensation of a 2-aminopyridine with an α-haloketone.

Although not a direct reactant in the cyclization to form the imidazo[1,2-a]pyridine ring, 2-(4-Chlorophenyl)-6-methylbenzoic acid serves as a precursor for other key intermediates. For instance, it is a valuable starting material for the synthesis of tetrahydroisoquinolonic acids (THIQs) via the Castagnoli-Cushman reaction.[5] These THIQs are also important scaffolds in drug discovery.

A more direct lineage can be seen in the synthesis of various biologically active compounds where the 2-(4-chlorophenyl)-6-methylphenyl moiety is a key pharmacophore. For example, research into novel imidazo[1,2-a]pyridine derivatives with potential antimicrobial activity has utilized starting materials that would be logically derived from 2-(4-Chlorophenyl)-6-methylbenzoic acid.[7]

Representative Synthetic Application: A Pathway to Imidazo[1,2-a]pyridine Derivatives

The following represents a plausible, albeit generalized, synthetic pathway illustrating how 2-(4-Chlorophenyl)-6-methylbenzoic acid could be utilized in a medicinal chemistry program targeting novel imidazo[1,2-a]pyridine derivatives.

Step 1: Conversion to an α-Haloketone

The carboxylic acid functionality of 2-(4-Chlorophenyl)-6-methylbenzoic acid can be converted into an α-haloketone, a key electrophile for the subsequent cyclization reaction.

Step 2: Condensation with a 2-Aminopyridine

The resulting α-haloketone can then be condensed with a suitably substituted 2-aminopyridine to form the fused imidazo[1,2-a]pyridine ring system.

Caption: Plausible synthetic route from the benzoic acid to an imidazo[1,2-a]pyridine.

Biological Rationale and Structure-Activity Relationship Insights

The specific substitution pattern of 2-(4-Chlorophenyl)-6-methylbenzoic acid is not arbitrary. Each component of the molecule is chosen to impart specific properties to the final compounds it is used to create.

-

The 2-Arylbenzoic Acid Core: This scaffold provides a rigid framework that can position substituents in a defined three-dimensional space, which is crucial for specific interactions with biological targets.

-

The 6-Methyl Group: The ortho-methyl group sterically hinders free rotation around the biaryl bond. This creates a twisted conformation, which can be critical for fitting into a specific binding pocket of a protein and can also impact the molecule's overall physicochemical properties.

-

The 4-Chlorophenyl Group: The chlorine atom is a common substituent in medicinal chemistry. It is an electron-withdrawing group that can influence the electronic properties of the aromatic ring. It can also participate in halogen bonding and hydrophobic interactions within a protein's active site, often enhancing binding affinity.

The exploration of derivatives made from this benzoic acid has contributed to our understanding of the structure-activity relationships (SAR) of various classes of compounds, including antimicrobials.[7]

Conclusion: A Legacy of Molecular Scaffolding

The history of 2-(4-Chlorophenyl)-6-methylbenzoic acid is not one of a celebrated therapeutic agent, but rather that of a foundational tool in the medicinal chemist's arsenal. Its discovery is intertwined with the development of powerful synthetic reactions that have enabled the construction of complex molecular architectures. Its continued use as a synthetic intermediate underscores the critical importance of these building blocks in the ongoing quest for novel and effective therapeutics. By understanding the history and synthetic utility of such intermediates, researchers and drug development professionals can better appreciate the intricate web of chemical innovation that underpins modern medicine.

References

- Bhuva, V. V., Patolia, V. N., Patel, A. U., & Purohit, D. M. (n.d.). Synthesis and biological screening of 2-(4-chlorophenyl)-6-methyl-3-(3- aryl -1-acetyl/phenyl -4,5-dihydropyrazol-5-yl)- imidazo[1, 2-a]pyridines. Organic Chemistry: An Indian Journal.

-

ResearchGate. (2023). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

-

ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

- Google Patents. (n.d.). US6384226B2 - Process for the preparation of 2-phenyl-imidazo [ 1, 2-a ] pyridine-3-acetamides.

-

PubMed. (2010). Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. Retrieved from [Link]

-

PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

-

BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Retrieved from [Link]

-

University Chemistry. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.

- Google Patents. (n.d.). US20070027180A1 - Process for preparing zolpidem.